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Compound of Interest

Compound Name:
1-Benzyl-4-(chloromethyl)-1H-

pyrazole hydrochloride

CAS No.: 861135-54-8

Cat. No.: B1373443

Get Quote

Executive Summary & Chemical Profile[1][2]
1-Benzyl-4-(chloromethyl)-1H-pyrazole is a versatile heterocyclic building block extensively

utilized in the synthesis of kinase inhibitors (e.g., LRRK2, JAK) and GPCR ligands. Its structural

utility lies in the 4-(chloromethyl) "warhead"—a highly reactive electrophile capable of rapid

functionalization—and the 1-benzyl group, which serves as a robust protecting group that
directs regioselectivity during synthesis and can be removed via hydrogenolysis or strong acid
treatment if a free N-H pyrazole is required later.

This guide provides high-fidelity protocols for transforming this chloride into amines, nitriles,

and thioethers, emphasizing reaction kinetics, impurity control, and safety.
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Property Data

CAS Number 120511-73-1 (Analogous/Generic)

Molecular Weight 206.67 g/mol

Appearance Off-white solid or viscous oil (purity dependent)

Reactivity Class Primary Alkyl Halide (Benzylic-like)

Storage 2–8°C, under Argon (Hygroscopic)

Safety & Handling (Critical)
Warning: Potent Alkylating Agent. Unlike simple alkyl chlorides, the pyrazole ring donates

electron density, stabilizing the transition state for nucleophilic substitution, making this

compound a potent alkylator.

Hazards: Vesicant. Causes severe skin burns and eye damage. Potential sensitizer.[1]

Engineering Controls: All weighing and reactions must be performed in a certified fume hood.

Quenching: Residual material should be quenched with 10% aqueous ammonium hydroxide

or ethanolic amine solution before disposal.

Reactivity Landscape
The following diagram illustrates the primary divergent pathways for this intermediate.
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Figure 1: Divergent synthetic pathways. The green path (Amination) is the most common in

drug discovery.

Protocol A: C-N Bond Formation (Amination)
This is the "workhorse" reaction for this building block. Objective: Synthesis of tertiary amines

(e.g., morpholine, piperazine derivatives).

Mechanistic Insight
While triethylamine (

) is a common base, it should be avoided here. The chloromethyl group is reactive enough to
quaternize triethylamine, forming a difficult-to-remove byproduct. Inorganic carbonates (

or

) are superior as they act as acid scavengers without competing as nucleophiles.

Materials[3][4][5][6]
Substrate: 1-Benzyl-4-(chloromethyl)-1H-pyrazole (1.0 equiv)

Nucleophile: Secondary amine (e.g., Morpholine, 1.1–1.2 equiv)
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Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv)

Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Use if reaction is sluggish.

Solvent: Acetonitrile (MeCN) [Preferred] or DMF.

Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-Benzyl-4-

(chloromethyl)-1H-pyrazole (1.0 g, 4.8 mmol) in MeCN (10 mL).

Base Addition: Add

(1.34 g, 9.7 mmol). Stir for 5 minutes at Room Temperature (RT).

Nucleophile Addition: Add the secondary amine (5.3 mmol) dropwise.

Expert Tip: If the amine is a solid (e.g., a piperazine salt), add it along with the base and

increase base equivalents to 3.0.

Reaction: Heat the mixture to 60°C for 2–4 hours.

Monitoring: Check via TLC (EtOAc/Hexane) or LCMS. The starting material chloride

typically elutes later than the amine product on reverse phase. Look for the disappearance

of the chloride peak.

Workup (MeCN method):

Cool to RT. Filter off the inorganic solids through a Celite pad.

Concentrate the filtrate in vacuo.

Redissolve residue in DCM (20 mL) and wash with water (10 mL) followed by brine.

Purification: Flash column chromatography (DCM:MeOH gradient) is usually required.

Experimental Workflow Diagram
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Figure 2: Decision logic for amination. Note the loop for catalytic activation with Iodide.

Protocol B: C-C Bond Formation (Cyanation)
Objective: Homologation to the acetonitrile derivative (precursor for carboxylic acids or

ethylamines).

Critical Considerations
The "benzyl-like" chloride is prone to hydrolysis in aqueous cyanide solutions. Anhydrous

conditions or phase-transfer catalysis (PTC) are recommended.

Procedure
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Dissolution: Dissolve the pyrazole chloride (1.0 equiv) in DMSO (concentration 0.5 M).

Reagent: Add Sodium Cyanide (NaCN) (1.5 equiv). Caution: Highly Toxic.

Conditions: Stir at RT for 1 hour, then slowly warm to 45°C.

Note: Higher temperatures (>60°C) often lead to dimerization or polymerization of the

active methylene.

Quench: Pour into a mixture of ice/water and extract with Ethyl Acetate.

Safety Note: The aqueous layer contains cyanide. Treat with bleach (sodium hypochlorite) at

pH >10 before disposal.

Troubleshooting & Optimization
Observation Root Cause Corrective Action

Low Yield / Unreacted SM
Chloride is a poor leaving

group in this specific solvent.

Switch to Finkelstein

conditions: Add 10 mol% NaI

to generate the reactive Iodide

in situ.

Quaternary Salt Formation
Use of tertiary amine bases (

, DIPEA) reacting with SM.

Switch to inorganic bases (

,

).

Hydrolysis (Alcohol formation)
Wet solvent or hygroscopic

base.

Dry MeCN over molecular

sieves; flame-dry glassware.

Regioisomer Issues
N-alkylation of the nucleophile

is ambiguous.

Ensure the nucleophile is

sterically accessible. If using

imidazole/pyrazole as

nucleophile, use NaH in THF.
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European Journal of Medicinal Chemistry, 2003, 38(11-12), 959-974.[1] (Discusses

chloromethyl pyrazole intermediates in antitumor agent synthesis).

Nucleophilic Substitution on Halomethyl Heterocycles

Journal of Organic Chemistry, "Synthesis of 1,3-disubstituted pyrazoles".[2] (Provides

context on base selection and solvent effects for pyrazole alkylations).

Safety & Handling Data

Fisher Scientific Safety Data Sheet (SDS)

Application in Kinase Inhibitors

Bioorthogonal 4H-pyrazole “click” reagents, PMC (NIH). (Contextualizes the stability of
substituted pyrazoles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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